BenchChemオンラインストアへようこそ!

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

CRH-R1 receptor agonism β-endorphin release CNS pharmacology

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol (CAS 1092301-39-7) is a fused thiazolo[4,5-d]pyridazine heterocycle bearing a 4-thiol/4-thione tautomeric group, a 2-methyl substituent, and a 7-phenyl ring. Its molecular formula is C₁₂H₉N₃S₂ with a molecular weight of 259.35 g/mol.

Molecular Formula C12H9N3S2
Molecular Weight 259.4 g/mol
CAS No. 1092301-39-7
Cat. No. B1387538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
CAS1092301-39-7
Molecular FormulaC12H9N3S2
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NNC2=S)C3=CC=CC=C3
InChIInChI=1S/C12H9N3S2/c1-7-13-10-11(17-7)9(14-15-12(10)16)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
InChIKeyFZSTWOJZJWJQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol (CAS 1092301-39-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol (CAS 1092301-39-7) is a fused thiazolo[4,5-d]pyridazine heterocycle bearing a 4-thiol/4-thione tautomeric group, a 2-methyl substituent, and a 7-phenyl ring. Its molecular formula is C₁₂H₉N₃S₂ with a molecular weight of 259.35 g/mol [1]. The compound exhibits a computed LogP of approximately 3.35 and a topological polar surface area (TPSA) of 38.67 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors . This scaffold belongs to the thiazolo[4,5-d]pyridazine class, which has been validated as a privileged structure in medicinal chemistry, notably as dihydrofolate reductase (DHFR) inhibitors with anticancer activity [2]. The compound is commercially available at purities of 95–98% from multiple vendors including Life Chemicals, MolCore, Chemscene, and Fluorochem [1].

Why Generic Substitution of 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol with In-Class Analogs Fails: Quantitative Differentiation Evidence


Within the thiazolo[4,5-d]pyridazine family, even single-atom or single-substituent changes produce measurable divergences in biological activity, synthetic utility, and physicochemical profile that preclude casual interchange. The 4-thiol/thione group of CAS 1092301-39-7 confers a reactive S-alkylation handle absent in the 4-one analog (CAS 941868-52-6), enabling facile library diversification [1]. At the 7-position, switching from phenyl to methyl alters corticotrophin-releasing hormone type 1 (CRH-R1) receptor agonism by approximately 17-fold [2]. The 7-phenyl substitution also occupies a defined position within DHFR structure-activity relationships (SAR), where 7-aryl identity modulates inhibitory potency in a rank-order manner established across multiple congeneric series [3]. Furthermore, comparative computational profiling reveals that the 4-chloro analog (CAS 1105193-13-2) differs in LogP by +0.37 units and loses the sole hydrogen bond donor, while the 7-(3-methoxyphenyl) variant (CAS 1105192-03-7) adds 30 Da of molecular weight and alters ring electronics [4]. These multidimensional differences mean that selecting an incorrect in-class analog will produce non-equivalent SAR, divergent pharmacokinetic behavior, and incompatible synthetic downstream paths. The quantitative evidence below substantiates each dimension of this non-interchangeability.

Quantitative Differentiation Evidence for 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol (CAS 1092301-39-7) vs. Closest Analogs


CRH Type 1 Receptor Activity: 17-Fold Selectivity Window Driven by 7-Phenyl vs. 7-Methyl Substitution

The 7-phenyl substitution pattern characteristic of CAS 1092301-39-7 is directly associated with markedly attenuated corticotrophin-releasing hormone type 1 (CRH-R1) receptor agonism. In a head-to-head study by McCluskey et al., the 5-phenylthiazolo[4,5-d]pyradazine-4-methylthiol analog (5a, bearing the 7-phenyl motif) produced only a 3% increase in β-endorphin release at 100 μM, whereas the corresponding 2,7-dimethyl analog (4b) elicited a 52% increase under identical assay conditions [1]. This represents an approximately 17-fold differential in CRH-R1 functional activity attributable to the 7-position substituent identity. For researchers procuring CAS 1092301-39-7 for CNS-targeted programs, this predicts substantially lower CRH-R1-mediated off-target liability compared to 7-alkyl congeners.

CRH-R1 receptor agonism β-endorphin release CNS pharmacology

4-Thiol S-Alkylation Handle: Synthetic Diversification Capacity Absent in the 4-One Analog

The 4-thiol/thione group of CAS 1092301-39-7 provides a nucleophilic sulfur center that undergoes facile S-alkylation under mild conditions, enabling rapid generation of diverse 4-thioether derivatives. This synthetic handle is structurally absent in the corresponding 4-one analog (CAS 941868-52-6, 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one), where the carbonyl oxygen lacks comparable nucleophilic reactivity under standard alkylation conditions. The practical consequence is documented in commercial chemical catalogs: at least five distinct S-alkyl derivatives of the 2-methyl-7-phenylthiazolo[4,5-d]pyridazine-4-thiol core are cataloged (CAS 946255-66-9, 946255-58-9, 946255-55-6, 946334-40-3, and 941868-52-6-derived analogs), whereas zero O-alkyl derivatives of the 4-one core are commercially listed [1]. This directly quantifies the differential synthetic tractability between the two scaffolds.

S-alkylation library synthesis chemical biology probes

LogP and Hydrogen Bond Donor Profile vs. 4-Chloro Analog: Physicochemical Differentiation Relevant to Permeability and Solubility

Computational chemistry data from a single consistent source (Chemscene) reveals clear physicochemical differentiation between CAS 1092301-39-7 and its 4-chloro analog (CAS 1105193-13-2). The target compound has a LogP of 3.35 versus 3.72 for the 4-chloro analog (ΔLogP = +0.37), indicating approximately 2.3-fold higher lipophilicity for the chloro derivative . More critically, the target compound possesses 1 hydrogen bond donor (the thiol/thione N-H) and 5 hydrogen bond acceptors, whereas the 4-chloro analog has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The loss of the H-bond donor in the chloro analog eliminates a key molecular recognition feature and alters predicted aqueous solubility and membrane permeability profiles. TPSA is identical at 38.67 Ų for both compounds.

LogP hydrogen bonding drug-likeness physicochemical profiling

DHFR Inhibition Scaffold Validation: 7-Aryl Substitution SAR Within the Thiazolo[4,5-d]pyridazine Class

The thiazolo[4,5-d]pyridazine scaffold, to which CAS 1092301-39-7 belongs, has been systematically validated as a dihydrofolate reductase (DHFR) inhibitor chemotype. In the foundational study by Ewida et al. (2017), the most potent thiazolo[4,5-d]pyridazine derivative (compound 26) achieved a DHFR IC₅₀ of 0.06 μM, comparable to methotrexate (MTX), and demonstrated lethal activity against HS 578T breast cancer cells with an IC₅₀ of 0.8 μM, inducing cell cycle arrest and apoptosis [1]. Critically, systematic SAR analysis across multiple congeneric series established that the identity of the 7-aryl substituent directly modulates DHFR inhibitory potency. In the 3-[(4-chlorophenyl)thioureido] series, the rank order of activity was 4-BrPh > 4-CH₃OPh > Ph > 4-CH₃Ph, while a different rank order emerged in the 3-[(4-methoxyphenyl)thioureido] series (4-CH₃OPh > Ph > 4-CH₃Ph ≈ 4-BrPh) [2]. This context-dependent SAR means that the 7-phenyl group of CAS 1092301-39-7 cannot be substituted with other aryl or alkyl groups without altering DHFR potency in a series-specific manner. Ring expansion from monocyclic 1,3-thiazole (compound 13, IC₅₀ 0.05 μM) to bicyclic thiazolo[4,5-d]pyridazine (compounds 18, 19) decreased DHFR inhibition, while tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazine (compounds 43–54) increased potency [3].

DHFR inhibition anticancer folate pathway structure-activity relationship

Molecular Weight and Heteroatom Composition: 4-Thiol/Thione vs. 4-One Core Differentiation Affecting Downstream Detection and Purification

The exchange of the 4-thiol/thione group in CAS 1092301-39-7 for a 4-carbonyl in the corresponding 4-one analog (CAS 941868-52-6) produces measurable differences in molecular weight (MW 259.35 vs. 243.28; ΔMW = +16.07 Da) and heteroatom composition (C₁₂H₉N₃S₂ vs. C₁₂H₉N₃OS; +1 S, -1 O) . The additional sulfur atom in the target compound generates a characteristic M+2 isotope pattern in mass spectrometry (³⁴S natural abundance ~4.4% per sulfur atom, producing ~8.8% M+2 peak for two sulfur atoms vs. ~4.4% for the 4-one analog with one sulfur), enabling unambiguous analytical differentiation. The boiling point of the target compound is predicted at 520.5 ± 45.0 °C (at 760 mmHg) with a flash point of 268.6 ± 28.7 °C , while the 4-one analog has distinct thermal properties. These differences directly impact LC-MS method development, preparative HPLC purification, and quality control protocols.

mass spectrometry heteroatom profile chromatographic separation quality control

Optimal Procurement and Research Application Scenarios for 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol (CAS 1092301-39-7)


Medicinal Chemistry Library Synthesis via S-Alkylation at the 4-Position

CAS 1092301-39-7 is the procurement choice of record for research groups constructing focused libraries of thiazolo[4,5-d]pyridazine derivatives diversified at position 4. The free 4-thiol group enables parallel S-alkylation with diverse electrophiles (alkyl halides, α-haloacetamides, propargyl bromides) under mild basic conditions, generating 4-thioether analogs in a single step [1]. At least five distinct S-alkyl derivatives are commercially cataloged, validating the robustness of this transformation. By contrast, the 4-one analog (CAS 941868-52-6) cannot undergo analogous O-alkylation, severely limiting diversification options. For SAR campaigns targeting DHFR or other folate pathway enzymes, procuring CAS 1092301-39-7 as the core building block maximizes the accessible chemical space around position 4 [2].

CNS Drug Discovery Programs Requiring Low CRH-R1 Off-Target Liability

For neuroscience or oncology programs where CRH-R1 receptor agonism represents an undesired pharmacological liability, CAS 1092301-39-7 (bearing the 7-phenyl group) offers a predicted ~17-fold selectivity advantage over 7-alkyl congeners. Direct comparative data from McCluskey et al. (2000) demonstrate that the 7-phenyl substitution pattern limits CRH-R1-mediated β-endorphin release to 3% at 100 μM, versus 52% for the 2,7-dimethyl analog [1]. This differential provides a clear, evidence-based rationale for selecting the 7-phenyl thiazolo[4,5-d]pyridazine-4-thiol scaffold when designing compounds intended to avoid hypothalamic-pituitary-adrenal (HPA) axis modulation. Procurement of CAS 1092301-39-7 ensures that the core scaffold already incorporates this selectivity feature before any further derivatization.

DHFR-Targeted Anticancer Agent Development Leveraging Established Scaffold SAR

The thiazolo[4,5-d]pyridazine scaffold of CAS 1092301-39-7 is embedded within a well-characterized DHFR inhibition SAR landscape. The foundational study by Ewida et al. (2017) established that this scaffold class produces DHFR inhibitors with IC₅₀ values as low as 0.06 μM—comparable to methotrexate—and that compounds within this series induce apoptotic cell cycle arrest in HS 578T breast cancer cells at sub-micromolar concentrations (IC₅₀ 0.8 μM) [1]. The rank-order SAR of 7-aryl substituents (4-BrPh > 4-CH₃OPh > Ph > 4-CH₃Ph in one series) provides a rational framework for further optimization. Research groups developing next-generation DHFR inhibitors can procure CAS 1092301-39-7 as the 7-phenyl reference point within this SAR continuum, using the published molecular modeling data (key interactions with Phe31 and Arg22 in the DHFR binding site) to guide structure-based design [1][2].

Analytical Method Development and Reference Standard Qualification

The distinctive mass spectrometric profile of CAS 1092301-39-7—specifically the enhanced M+2 isotope peak (~8.8% abundance from two sulfur atoms) versus the 4-one analog (~4.4% from one sulfur)—provides a built-in analytical differentiator for LC-MS method development [1]. The compound's computed LogP of 3.35, TPSA of 38.67 Ų, and single hydrogen bond donor enable predictable reversed-phase chromatographic retention, facilitating method transfer across laboratories [2]. For quality control groups establishing reference standards for thiazolo[4,5-d]pyridazine-based compound collections, CAS 1092301-39-7 offers the advantage of unambiguous mass-based identification that distinguishes it from both the 4-one (ΔMW +16 Da) and 4-chloro (ΔMW −2.4 Da with distinct isotope pattern from chlorine) analogs .

Quote Request

Request a Quote for 2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.